molecular formula C14H20ClNO3 B3969238 1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride

1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride

Cat. No. B3969238
M. Wt: 285.76 g/mol
InChI Key: SXVZXSNPUQYLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride, also known as MPMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications as a pharmaceutical drug. MPMB is a derivative of benzoic acid and piperidine, and it has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. This inhibition of microglia activation may explain the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase in the brain. It has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. In animal models, this compound has been shown to reduce pain and inflammation, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic properties, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has a high purity level.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be safe at low doses, its toxicity at higher doses is not fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the research on 1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. This could help in the development of more specific and effective drugs based on this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, which could provide valuable information for the development of clinical trials. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for human use.

Scientific Research Applications

1-methyl-3-piperidinyl 2-methoxybenzoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. This compound has been shown to protect neurons against oxidative stress and glutamate-induced toxicity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to reduce inflammation and pain in animal models, which suggests its potential use as an analgesic drug.

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-15-9-5-6-11(10-15)18-14(16)12-7-3-4-8-13(12)17-2;/h3-4,7-8,11H,5-6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVZXSNPUQYLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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